molecular formula C32H54N4O12S B1203683 Pamatolol sulfate CAS No. 59954-01-7

Pamatolol sulfate

Cat. No.: B1203683
CAS No.: 59954-01-7
M. Wt: 718.9 g/mol
InChI Key: OUXGIOLQOYAZLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pamatolol sulfate has a wide range of applications in scientific research:

Mechanism of Action

Pamatolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, it reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparison with Similar Compounds

Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .

Properties

CAS No.

59954-01-7

Molecular Formula

C32H54N4O12S

Molecular Weight

718.9 g/mol

IUPAC Name

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid

InChI

InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4)

InChI Key

OUXGIOLQOYAZLS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Related CAS

59110-35-9 (Parent)

Origin of Product

United States

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